1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea
Description
1-(2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea is a thiourea derivative featuring a polyaromatic scaffold with a 5-fluoro-2-methylindole core, a furan-2-ylmethyl group, and a 2-methoxyphenyl substituent. The presence of fluorine and methoxy groups enhances its electronic and steric properties, which may influence binding affinity to biological targets .
Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c1-16-19(20-14-17(25)9-10-21(20)26-16)11-12-28(15-18-6-5-13-30-18)24(31)27-22-7-3-4-8-23(22)29-2/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOSKMMWJOHYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiourea compounds are known for their diverse biological properties, including anticancer, antibacterial, and antioxidant activities.
Structure and Synthesis
Thiourea derivatives typically consist of a thiourea moiety with various substituents that can enhance their biological activity. The specific structure of this compound includes:
- An indole ring with a fluorine substitution.
- A furan ring.
- A methoxy-substituted phenyl group.
This unique combination may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.7 ± 0.2 | |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | |
| HepG2 (Liver) | 18.3 ± 1.4 |
These IC50 values indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation, comparable to established anticancer agents like 5-fluorouracil.
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives are well-documented. This compound has been assessed for its antibacterial activity against several pathogens, demonstrating effective inhibition:
The minimum inhibitory concentration (MIC) values suggest that this thiourea derivative possesses considerable antibacterial activity, making it a candidate for further pharmaceutical development.
Antioxidant Activity
Thiourea compounds also exhibit antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays:
These results indicate that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Key Enzymes: Similar to other thiourea derivatives, it may inhibit enzymes involved in cancer cell proliferation and bacterial survival.
- Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells, enhancing its anticancer efficacy.
- Antioxidant Pathways: By scavenging free radicals, it may protect cells from oxidative damage, contributing to its therapeutic potential.
Case Studies
Several studies have investigated the biological effects of similar thiourea derivatives:
- Anticancer Study: A derivative with a similar structure showed an IC50 value of 1.50 µM against human leukemia cells, indicating strong anticancer properties .
- Antibacterial Research: Another study reported that bis(thiourea) compounds exhibited enhanced antibacterial activity due to their structural features and ability to interact with bacterial membranes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety in this compound is highly reactive toward nucleophiles due to the electron-deficient sulfur atom. Key substitution reactions include:
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Ammonolysis : Reaction with ammonia or primary amines leads to the formation of substituted guanidines under mild alkaline conditions .
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Thiol Interactions : The thiocarbonyl group reacts with thiols (e.g., cysteine residues in proteins) to form disulfide bonds, enabling applications in protein crosslinking .
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Halogenation : The sulfur atom can be replaced by halogens (e.g., Cl⁻ or Br⁻) in the presence of halogenating agents like PCl₅ or Br₂, yielding urea derivatives.
Table 1: Reaction Conditions and Products
Oxidation and Reduction
The compound undergoes redox reactions at multiple sites:
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Thiourea Oxidation : Treatment with peracetic acid converts the thiourea group into a thiourea S,S,S-trioxide, enhancing electrophilicity for nucleophilic displacement .
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Indole Ring Oxidation : The 5-fluoro-2-methylindole moiety reacts with oxidizing agents (e.g., KMnO₄) to form hydroxylated derivatives, though this disrupts biological activity.
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Reduction of Furan : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering the compound’s conformational flexibility.
Key Observations :
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Oxidation of the thiourea group increases reactivity but reduces stability in aqueous media .
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Reduction of the furan ring diminishes π-π stacking interactions with aromatic residues in target proteins.
Acid/Base-Mediated Reactions
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Acidic Hydrolysis : Under strong acidic conditions (HCl, reflux), the thiourea bond cleaves to yield 2-methoxyphenyl isothiocyanate and a secondary amine intermediate.
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Demethylation : The 2-methoxy group on the phenyl ring undergoes demethylation with BBr₃ at −78°C, producing a catechol derivative.
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Deprotonation : The indole NH group deprotonates in basic media (pH > 10), forming a resonance-stabilized anion that participates in electrophilic substitutions .
Biological Target Interactions
The compound’s reactivity underpins its pharmacological effects:
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5-HT₁D Receptor Binding : The thiourea group forms hydrogen bonds with Ser³⁰⁰ and Asp⁷⁰ residues, while the indole ring engages in hydrophobic interactions .
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Enzyme Inhibition : The furan-methyl group undergoes metabolic oxidation by CYP3A4, producing reactive intermediates that inhibit the enzyme irreversibly .
Table 2: Interaction Studies with Biological Targets
Comparative Reactivity with Analogues
Structural analogs exhibit varied reactivity due to substituent effects:
| Compound Analog | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 3-Cyclohexylthiourea derivative | Cyclohexyl vs. 2-methoxyphenyl | Reduced nucleophilic substitution rates |
| MK-462 | Ethylamine side chain | Enhanced receptor selectivity |
| 3-(3-Fluorophenyl)thiourea | Fluorophenyl substitution | Increased oxidative stability |
Stability Under Environmental Conditions
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Thermal Stability : Decomposes above 200°C, releasing H₂S and forming polymeric byproducts.
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Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the indole-ethyl bond, yielding fluorescent degradation products .
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Hydrolytic Stability : Stable in neutral aqueous solutions (t₁/₂ > 24 hrs) but rapidly degrades in alkaline media (t₁/₂ = 45 min at pH 12) .
Comparison with Similar Compounds
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea
- Structural Difference : The methoxy group is at the para position of the phenyl ring instead of ortho.
- Impact : The para-methoxy substituent likely improves solubility compared to the ortho isomer due to reduced steric hindrance .
- Synthesis : Similar to the target compound, synthesized via nucleophilic substitution of indole derivatives with thiourea precursors .
3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Structural Difference : Contains a 4-fluorophenyl group instead of 2-methoxyphenyl and a 5-methoxyindole core.
1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(furan-2-ylmethyl)thiourea (5f)
- Structural Difference : Replaces the ethylindole and 2-methoxyphenyl groups with a 3-fluorobenzoyl-substituted indole.
- Impact : The benzoyl group introduces a planar aromatic system, which may enhance π-π stacking interactions in enzyme inhibition (e.g., MAO-B) .
Comparison of Physicochemical Properties
*Estimated via analogs (e.g., XLogP3 = 4.7 for a related pyridinylmethyl derivative ).
- Key Observations :
- The target compound’s higher molecular weight and LogP compared to simpler analogs (e.g., compound 18) suggest increased lipophilicity, which may improve membrane permeability .
- Lower yields in fluorobenzoyl derivatives (e.g., 5f) highlight synthetic challenges in introducing electron-withdrawing groups .
Antimicrobial Activity
- Compound 7f (1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea): Zone of inhibition = 20 mm (S. aureus), MIC = 62.5 µg/ml . Comparison: The nitro group in 7f enhances antibacterial activity, whereas the target compound’s 2-methoxyphenyl group may reduce potency due to steric effects .
Enzyme Inhibition
- Compound 5e (1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(2-(piperidin-1-yl)ethyl)thiourea):
Preparation Methods
Indole Functionalization at the 3-Position
The 3-position of 5-fluoro-2-methylindole is activated for electrophilic substitution. A Mannich reaction or Friedel-Crafts alkylation introduces the ethylamine side chain. For example, treatment with paraformaldehyde and ethylamine hydrochloride in acetic acid at 80°C yields 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine.
Reaction Conditions
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7). Characterization includes:
- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 1H, indole H-4), 6.92 (dd, J = 8.4, 2.4 Hz, 1H, indole H-6), 2.85 (t, J = 6.8 Hz, 2H, CH2NH2), 2.45 (s, 3H, CH3).
- 13C NMR: δ 158.9 (C-2), 134.5 (C-3), 124.7 (C-7a).
Preparation of Secondary Amine: (2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl)(furan-2-ylmethyl)amine
Alkylation with Furan-2-ylmethyl Bromide
The primary amine undergoes alkylation with furan-2-ylmethyl bromide in the presence of a base to form the secondary amine.
Reaction Conditions
Spectroscopic Validation
- FT-IR (KBr): 3280 cm−1 (N-H stretch), 1602 cm−1 (C=C furan).
- 1H NMR: δ 7.38 (d, J = 1.6 Hz, 1H, furan H-5), 6.42 (dd, J = 3.2, 1.6 Hz, 1H, furan H-4), 3.75 (s, 2H, CH2-furan).
Synthesis of 2-Methoxyphenyl Isothiocyanate
Thiophosgene-Mediated Conversion
2-Methoxyphenylamine reacts with thiophosgene in anhydrous acetone to form the isothiocyanate.
Reaction Conditions
Key Spectral Data
Thiourea Formation: Final Coupling Reaction
Nucleophilic Addition of Secondary Amine to Isothiocyanate
The secondary amine reacts with 2-methoxyphenyl isothiocyanate in tetrahydrofuran (THF) to form the target thiourea.
Optimized Conditions
Characterization of the Final Product
- Melting Point: 120–122°C.
- FT-IR (KBr): 1245 cm−1 (C=S stretch), 1661 cm−1 (C=O, if present).
- 1H NMR (DMSO-d6): δ 8.12 (s, 1H, NH), 7.45 (d, J = 8.0 Hz, 1H, indole H-4), 6.88 (d, J = 2.4 Hz, 1H, furan H-5), 3.82 (s, 3H, OCH3).
- 13C NMR: δ 179.4 (C=S), 161.2 (C-2, indole), 151.8 (C-2, furan).
Comparative Analysis of Synthetic Routes
| Method Step | Solvent | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Indole alkylation | Acetic acid | 80°C | 75 | High regioselectivity |
| Furan alkylation | DMF | 60°C | 68 | Minimal side products |
| Isothiocyanate synthesis | Acetone | 0°C→25°C | 85 | Scalable, high purity |
| Thiourea coupling | THF | 25°C | 76 | Mild conditions, fast kinetics |
Challenges and Mitigation Strategies
Competitive Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
